1-Methanesulfonyl-4-methylpentan-3-one
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Overview
Description
1-Methanesulfonyl-4-methylpentan-3-one is an organic compound with the molecular formula C7H14O3S. It contains a ketone group and a sulfone group, making it a versatile compound in organic synthesis and various industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Methanesulfonyl-4-methylpentan-3-one can be synthesized through several methods. One common method involves the reaction of methanesulfonyl chloride with 4-methylpentan-3-one in the presence of a base such as triethylamine. The reaction is typically carried out at low temperatures to prevent side reactions .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
1-Methanesulfonyl-4-methylpentan-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The sulfone group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-Methanesulfonyl-4-methylpentan-3-one has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis.
Biology: Investigated for its potential biological activities.
Medicine: Explored for its potential therapeutic properties.
Industry: Used in the production of pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of 1-methanesulfonyl-4-methylpentan-3-one involves its interaction with various molecular targets. The ketone group can participate in nucleophilic addition reactions, while the sulfone group can undergo nucleophilic substitution. These interactions can modulate biological pathways and exert various effects .
Comparison with Similar Compounds
Similar Compounds
4-Methylpentan-2-one:
Methanesulfonyl chloride: A related sulfone compound used in similar synthetic applications.
Uniqueness
1-Methanesulfonyl-4-methylpentan-3-one is unique due to the presence of both a ketone and a sulfone group, which allows it to participate in a wider range of chemical reactions compared to similar compounds .
Properties
Molecular Formula |
C7H14O3S |
---|---|
Molecular Weight |
178.25 g/mol |
IUPAC Name |
4-methyl-1-methylsulfonylpentan-3-one |
InChI |
InChI=1S/C7H14O3S/c1-6(2)7(8)4-5-11(3,9)10/h6H,4-5H2,1-3H3 |
InChI Key |
DQAZDDCXXPYTIE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(=O)CCS(=O)(=O)C |
Origin of Product |
United States |
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